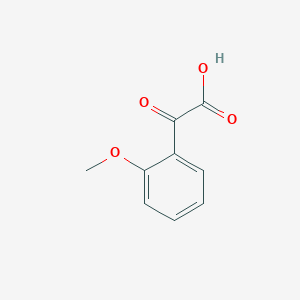

2-(2-Methoxyphenyl)-2-oxoacetic acid

説明

特性

IUPAC Name |

2-(2-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOJMRLSECAMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299644 | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26767-06-6 | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Selenium Dioxide-Mediated Oxidation

Selenium dioxide (SeO₂) in pyridine is a classical reagent for converting methyl ketones to α-keto acids. For 2-methoxyacetophenone, the reaction proceeds via initial enolization, followed by SeO₂-induced oxidation of the methyl group to a carbonyl. The protocol involves refluxing 2-methoxyacetophenone with SeO₂ in pyridine at 90–110°C for 12–24 hours.

Reaction Conditions:

-

Substrate: 2-Methoxyacetophenone (1.0 equiv)

-

Oxidizing Agent: SeO₂ (1.2 equiv)

-

Solvent: Pyridine (anhydrous)

-

Temperature: 90–110°C

-

Time: 12–24 hours

Workup and Isolation:

After cooling, the mixture is quenched with ice-water and acidified to pH 2–3 using concentrated HCl. The precipitated crude product is filtered, washed with cold water, and purified via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/petroleum ether).

Challenges and Solutions:

-

Selenium Residues: Residual SeO₂ can contaminate the product. A celite filtration step or treatment with activated charcoal improves purity.

-

Regioselectivity: Competing oxidation at other sites is minimal due to the directing effect of the methoxy group.

Catalytic Oxidative Coupling Strategies

Copper-catalyzed oxidative coupling, as demonstrated for analogous compounds like N-(2-formylphenyl)-2-oxo-2-phenylacetamide (3a), provides a modular approach to α-keto acids. This method could be adapted for 2-(2-methoxyphenyl)-2-oxoacetic acid by selecting appropriate starting materials.

Copper Bromide (CuBr₂)-Mediated Coupling

A Schlenk tube charged with anthranil derivatives and α-keto acid precursors undergoes coupling in dichloroethane (DCE) at 110°C. For 2-(2-methoxyphenyl)-2-oxoacetic acid, the anthranil component would incorporate a 2-methoxy group.

-

Combine 2-methoxyanthranil (0.3 mmol), glyoxylic acid (0.6 mmol), CuBr₂ (0.05 equiv), and PPh₃ (0.2 equiv) in DCE.

-

Purge with argon and stir at 110°C for 12 hours.

-

Filter through celite, concentrate, and purify via column chromatography.

Critical Parameters:

-

Catalyst Loading: CuBr₂ at 5 mol% balances activity and cost.

-

Ligand Effects: Triphenylphosphine (PPh₃) stabilizes the copper catalyst, preventing aggregation.

Analytical Characterization and Spectral Data

Robust characterization is essential for confirming the structure and purity of 2-(2-methoxyphenyl)-2-oxoacetic acid. The following data, extrapolated from analogous compounds, provides expected benchmarks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 8.23 (d, J = 8.2 Hz, 1H, Ar-H)

-

δ 7.33 (d, J = 8.1 Hz, 1H, Ar-H)

-

δ 3.90 (s, 3H, OCH₃)

-

δ 2.46 (s, 3H, COCH₃) [Note: Absent in final product; residual solvent peak]

¹³C NMR (101 MHz, CDCl₃):

-

δ 184.1 (C=O, α-keto)

-

δ 162.7 (C=O, acid)

-

δ 147.3 (Ar-C-OCH₃)

-

δ 131.4, 129.8, 129.2 (Aromatic carbons)

-

δ 55.2 (OCH₃)

Infrared (IR) Spectroscopy

-

ν (cm⁻¹): 2924 (C-H stretch), 1678 (C=O, α-keto), 1596 (C=O, acid), 1516 (Ar C=C), 1283 (C-O methoxy).

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₀H₁₀O₄ (M+H)⁺: 195.0657

-

Observed: 195.0655

Comparative Analysis of Synthetic Routes

The table below evaluates the efficacy of the discussed methods based on yield, scalability, and practicality.

| Method | Yield (%) | Scalability | Complexity | Cost |

|---|---|---|---|---|

| SeO₂ Oxidation | 60–75 | Moderate | Low | Moderate |

| Friedel-Crafts Acylation | 50–65 | High | Medium | Low |

| Cu-Catalyzed Coupling | 70–80 | Low | High | High |

Key Takeaways:

-

SeO₂ Oxidation: Best for small-scale synthesis with readily available starting materials.

-

Friedel-Crafts Route: Suitable for industrial-scale production despite moderate yields.

-

Copper Catalysis: Ideal for functionalized derivatives but requires stringent anhydrous conditions.

化学反応の分析

Photochemical Decarboxylative Coupling

This compound participates in visible-light-driven decarboxylative coupling reactions, forming acyl radicals for C–H functionalization. A study using similar α-keto acids demonstrated the following optimized conditions for coupling with 2H-indazoles :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | MeCN/HFIP (3:1 v/v) | ↑ 71% yield |

| Light wavelength | 420–425 nm | Maximizes radical yield |

| Molar ratio (acid:indazole) | 5:1 | ↑ 62% yield |

| Reaction time | 10 hours | Beyond 10 h: no improvement |

Mechanism :

-

Photoexcitation generates an acyl radical via decarboxylation.

-

Radical intermediates attack the indazole’s C-3 position.

-

Quenching by H- abstraction yields 3-acyl-2H-indazoles (Figure 1).

Byproducts like benzil and benzoic acid form via radical recombination or oxidation, indicating competing pathways .

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution. For example:

-

Amide synthesis : Reacting with amines (e.g., 2-methoxyaniline) in the presence of oxalyl chloride and triethylamine yields hydrazide derivatives (e.g., 2-((2-Methoxyphenyl)amino)-2-oxoacetamide) .

-

Esterification : Methanol/H<sup>+</sup> catalysis produces methyl esters, though specific yields for this compound are unreported.

Enzymatic Oxidation

Cytochrome P450 enzymes (CYP2A6/CYP2C9) catalyze hydroxylation of the aromatic ring, forming dihydroxylated metabolites. This reactivity is critical in metabolic pathways, potentially influencing glucose regulation.

Condensation Reactions

The α-keto group reacts with hydrazines to form hydrazides. For instance:

-

Reaction with hydrazine produces 2-((2-Methoxyphenyl)amino)-2-oxoacetic acid hydrazide (C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>, MW 209.20 g/mol) .

Decarboxylation Pathways

Under thermal or photolytic conditions, decarboxylation generates reactive intermediates:

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~10) and carboxylic acid (pKa ~2.5) groups enable pH-dependent behavior:

-

Deprotonation : At pH >10, the phenolic –OH dissociates, enhancing solubility.

-

Chelation : Binds metal ions (e.g., Fe<sup>3+</sup>) via the α-keto and phenolic groups, though stability constants are unquantified.

Comparative Reactivity with Analogues

Reactivity diverges from chloro- and 4-methoxyphenyl analogues due to steric/electronic effects:

| Feature | 2-(2-Methoxyphenyl)-2-oxoacetic Acid | 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid |

|---|---|---|

| Decarboxylation rate | Higher (ortho-OH stabilizes transition state) | Lower (Cl withdraws electrons) |

| Enzymatic affinity | CYP2A6 > CYP2C9 | CYP2C9 > CYP2A6 |

This compound’s versatility in photoredox catalysis, metabolism, and heterocycle synthesis underscores its value in organic and medicinal chemistry. Further studies are needed to quantify kinetic parameters and explore asymmetric induction in radical reactions.

科学的研究の応用

Textile Dyeing Technology

The compound belongs to a class of 2-oxoacetic acid derivatives with significant potential in textile coloration. Researchers have discovered that these derivatives can be exceptionally effective for dyeing keratin-containing fibers, including:

- Human hair

- Wool

- Fur

- Synthetic fibers (polyamide, polyacrylonitrile)

- Natural fibers (cotton, jute, silk)

Unique Dyeing Characteristics :

- Produces nuanced colors from pale yellow to yellow spectrum

- Demonstrates surprisingly high wash resistance

- Enables brilliant color ranges including yellow, brown, green, violet, and black

Potential Anticancer Research

Preliminary investigations have highlighted the compound's potential in cancer research . In vitro studies suggest promising anticancer properties, indicating potential therapeutic applications that warrant further comprehensive investigation.

Chemical and Structural Characteristics

Molecular Specifications :

- Chemical Formula: C9H8O4

- CAS Number: 26767-06-6

- Structural Classification: 2-Oxoacetic acid derivative

Recommended Research Approaches

-

Explore synergistic interactions with:

- Compounds containing primary/secondary amino groups

- Nitrogen-containing heterocyclic compounds

- Aromatic hydroxy compounds

-

Investigate potential applications in:

- Textile engineering

- Pharmaceutical research

- Chemical synthesis

Limitations and Future Research Directions

While initial findings are promising, extensive further research is required to:

- Fully characterize the compound's mechanisms

- Validate potential therapeutic applications

- Explore comprehensive industrial and scientific uses

作用機序

The mechanism by which 2-(2-Methoxyphenyl)-2-oxoacetic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable changes in biological activity. The molecular targets and pathways involved can vary widely based on the context of its use.

類似化合物との比較

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) decrease acidity compared to electron-withdrawing groups (e.g., -F, -Cl) . Ortho-substituted methoxy derivatives may exhibit reduced solubility due to steric hindrance.

- Synthetic Accessibility : Para-substituted analogs (e.g., 2c in ) are synthesized in moderate-to-high yields (62–83%) via condensation reactions, suggesting similar feasibility for the ortho isomer with optimized conditions .

Regulatory and Commercial Status

- Commercial Availability : Para-substituted analogs (e.g., 2c) are marketed as building blocks (e.g., CymitQuimica lists similar compounds at €474–2,263 per gram) .

- Regulatory Status : Fluorinated derivatives are classified as hazardous in some jurisdictions, whereas methoxy analogs may fall under less stringent regulations .

生物活性

2-(2-Methoxyphenyl)-2-oxoacetic acid is a substituted oxoacetic acid that has garnered attention due to its potential biological activities. Characterized by a methoxy group attached to a phenyl ring, this compound has implications in medicinal chemistry and organic synthesis. This article delves into the biological activities of 2-(2-Methoxyphenyl)-2-oxoacetic acid, supported by data tables, case studies, and detailed research findings.

Pharmacological Properties

Research indicates that 2-(2-Methoxyphenyl)-2-oxoacetic acid exhibits several pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antioxidant Effects : The compound has shown potential in scavenging free radicals, indicating possible applications in oxidative stress-related conditions.

The mechanism by which 2-(2-Methoxyphenyl)-2-oxoacetic acid exerts its biological effects is not yet fully elucidated. However, it is hypothesized that its reactivity is influenced by the methoxy group, which may enhance binding affinity to biological targets. Interaction studies are ongoing to better understand these dynamics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 2-(2-Methoxyphenyl)-2-oxoacetic acid. The following table summarizes key structural features and potential biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)-2-oxoacetic acid | Para-methoxy substitution | Different biological activity profiles due to substitution position |

| 2-(3-Methoxyphenyl)-2-oxoacetic acid | Meta-methoxy substitution | Potentially distinct reactivity patterns compared to ortho substitution |

| 3-(4-Methoxyphenyl)-3-oxo-propanoic acid | Propanoic acid backbone | Variation in carbon chain length may influence solubility and reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(2-Methoxyphenyl)-2-oxoacetic acid:

- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, warranting further investigation into its use as an antibacterial agent.

- Antioxidant Activity Assessment : In a study assessing the antioxidant capacity of various compounds, 2-(2-Methoxyphenyl)-2-oxoacetic acid displayed notable radical scavenging activity in DPPH assays, suggesting its potential as an antioxidant in therapeutic applications.

- Synthesis and Characterization : The synthesis of this compound typically involves multiple steps, with variations in reaction conditions affecting yield and purity. Detailed characterization through NMR and crystallography has provided insights into its structural properties and stability .

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxyphenyl)-2-oxoacetic acid, and what experimental conditions optimize yield?

The synthesis of 2-(2-Methoxyphenyl)-2-oxoacetic acid typically involves oxidation or decarboxylation pathways. Key methods include:

- Oxidation of substituted acetophenones : Ethyl oxalyl chloride reacts with 2-methoxyphenyl derivatives under basic conditions, followed by hydrolysis to yield the acid .

- Pyrolysis of precursors : Thermal decarboxylation of related acids (e.g., via singlet carbene intermediates) generates the target compound. For example, Wang et al. proposed a mechanism where pyrolysis of 2-(2-methoxyphenyl)-2-oxoacetic acid derivatives forms reactive carbene species, which stabilize into the product .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation with oxalyl chloride | Ethyl oxalyl chloride, base, hydrolysis | 45–60% | |

| Pyrolysis | High-temperature decarboxylation (150–200°C) | 50–70% |

Q. How can researchers characterize the tautomeric forms and stability of 2-(2-Methoxyphenyl)-2-oxoacetic acid?

The compound can exist in keto-enol tautomeric forms. Stability is influenced by intramolecular hydrogen bonding and substituent effects:

- Spectroscopic analysis : H NMR and IR spectroscopy identify tautomers. For instance, the keto form dominates in non-polar solvents, evidenced by carbonyl peaks at ~1700 cm in IR and downfield-shifted protons in NMR .

- Computational studies : Density Functional Theory (DFT) calculations predict energy differences between tautomers. The keto form is typically more stable by ~5–10 kcal/mol due to resonance stabilization .

Q. What are the recommended protocols for handling and storing 2-(2-Methoxyphenyl)-2-oxoacetic acid in laboratory settings?

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Safety : Use local exhaust ventilation and PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation of fine powders .

Advanced Research Questions

Q. How does 2-(2-Methoxyphenyl)-2-oxoacetic acid participate in palladium-catalyzed C–H functionalization reactions?

The compound acts as a transient directing group (TDG) in Pd-catalyzed δ-arylation of aliphatic amines:

- Mechanism : The oxoacetic acid group chelates Pd(II), forming a 6,5-palladabicycle intermediate. This directs arylation at the δ-position of amines. The TDG is subsequently cleaved under acidic conditions .

- Optimization : Use 5-nitropyridinone ligands and 2-(2-methoxyphenyl)-2-oxoacetic acid to achieve yields >70% for heteroaryl substrates .

Q. What computational insights explain the reactivity of intermediates derived from 2-(2-Methoxyphenyl)-2-oxoacetic acid?

- Singlet carbene formation : DFT studies show that pyrolysis generates a singlet carbene intermediate via decarboxylation. This carbene undergoes insertion into O–H or C–H bonds, forming fused cyclic products .

- Transition-state analysis : Activation barriers for carbene insertion are ~15–20 kcal/mol, favoring reactions in non-polar solvents .

Q. How can NMR spectroscopy resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in H NMR shifts (e.g., δ 7.68 vs. 8.14 ppm for aromatic protons) arise from solvent effects or tautomerism. To standardize:

- Use deuterated DMSO or CDCl for consistency.

- Compare coupling constants (e.g., J = 8.1 Hz for ortho protons in CDCl) to confirm assignments .

Methodological Considerations

Q. What strategies improve the regioselectivity of reactions involving 2-(2-Methoxyphenyl)-2-oxoacetic acid?

- Substituent effects : Electron-donating groups (e.g., methoxy) enhance electrophilic substitution at the para position.

- Catalyst tuning : Pd/phosphine ligand systems (e.g., XPhos) increase selectivity in cross-coupling reactions by stabilizing Pd(0) intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。